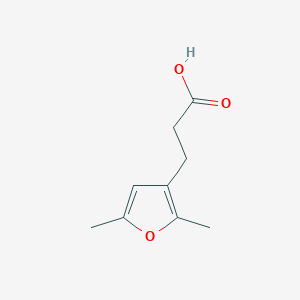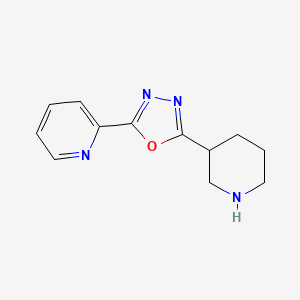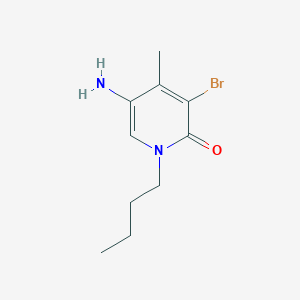![molecular formula C11H21NO B13069065 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3,4-dimethylcyclohexyl group attached via an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine typically involves the reaction of 3,4-dimethylcyclohexanol with azetidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage between the cyclohexyl group and the azetidine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The cyclohexyl group contributes to the compound’s hydrophobicity, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-[(3,4-Dimethylcyclohexyl)oxy]pyrrolidine
- 3-[(3,4-Dimethylcyclohexyl)oxy]piperidine
- 3-[(3,4-Dimethylcyclohexyl)oxy]morpholine
Uniqueness
Compared to similar compounds, 3-[(3,4-Dimethylcyclohexyl)oxy]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties. The ring strain in azetidine makes it more reactive in certain chemical reactions, providing opportunities for unique transformations and applications.
属性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
3-(3,4-dimethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-8-3-4-10(5-9(8)2)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3 |
InChI 键 |
PNDQZMNHVBJWGT-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)OC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


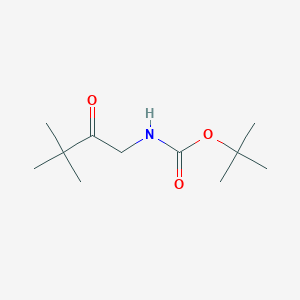
![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)

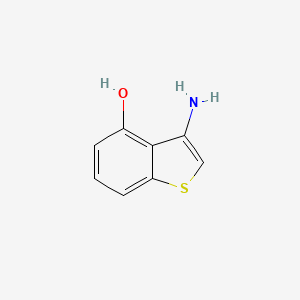
![(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13069010.png)

![[6-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B13069022.png)
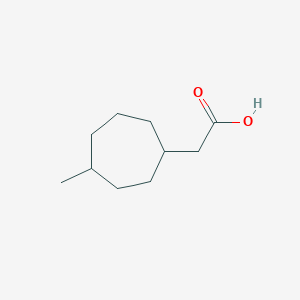
![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)
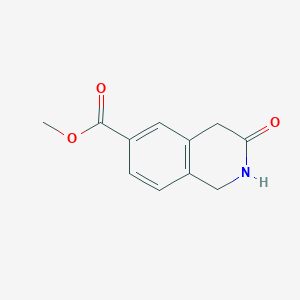
![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
